molecular formula C17H17N B11536523 N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline

N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline

Cat. No.: B11536523
M. Wt: 235.32 g/mol
InChI Key: QGUQRABWOPDIRG-UHFFFAOYSA-N
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Description

(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE is an organic compound characterized by its unique structure, which includes a naphthalene ring system and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE typically involves the condensation of 2-methylphenylamine with 1,2,3,4-tetrahydronaphthalen-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-[(1E)-1-phenyl-1-propen-2-yl]benzene
  • 2-Methylphenyl ketone
  • 2-Methylphenyl pyrrolidine

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C17H17N/c1-13-7-2-5-11-16(13)18-17-12-6-9-14-8-3-4-10-15(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3

InChI Key

QGUQRABWOPDIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2CCCC3=CC=CC=C32

Origin of Product

United States

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